molecular formula C16H15N5O2 B5549375 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide

Cat. No.: B5549375
M. Wt: 309.32 g/mol
InChI Key: KDBZJXZVGSEEDC-UHFFFAOYSA-N
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Description

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Amination: : The introduction of the amino group at the 5-position of the triazole ring is achieved through a nucleophilic substitution reaction. This step often requires the use of a suitable amine and a catalyst to facilitate the reaction.

  • Coupling with 2-Methoxybenzoyl Chloride: : The final step involves the coupling of the aminotriazole intermediate with 2-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide has a wide range of scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with desired properties.

  • Biology: : Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

  • Medicine: : Investigated for its potential use in drug discovery and development. It is evaluated for its pharmacological properties and potential therapeutic applications.

  • Industry: : Utilized in the production of specialty chemicals and materials. It is used in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

  • Inhibit Enzymes: : It can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

  • Bind to Receptors: : The compound can bind to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

  • Induce Apoptosis: : It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea: : This compound has a similar triazole core but differs in the substituent at the 2-position. It exhibits different chemical and biological properties.

  • N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-chlorobenzamide: : This compound has a chloro substituent instead of a methoxy group. It shows different reactivity and applications.

  • N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-hydroxybenzamide: : This compound has a hydroxy group at the 2-position, which affects its solubility and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structural features and diverse reactivity make it a valuable building block for the synthesis of new materials and therapeutic agents. Further research is needed to fully explore its applications and mechanism of action.

Properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)14(22)18-16-19-15(17)21(20-16)11-7-3-2-4-8-11/h2-10H,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZJXZVGSEEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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